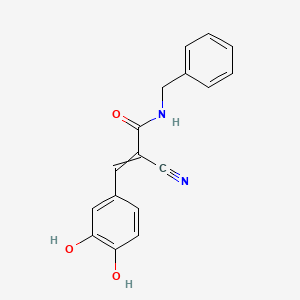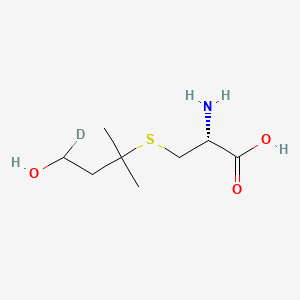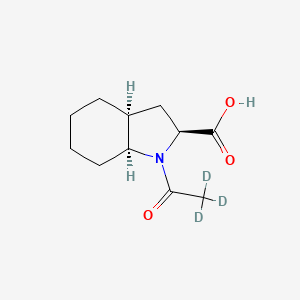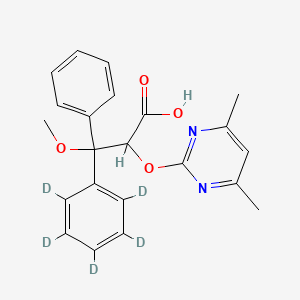![molecular formula C35H37N3O10 B12428498 [(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate CAS No. 99541-23-8](/img/structure/B12428498.png)
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[321]octan-3-yl] acetate” is a complex organic molecule with multiple functional groups, including azido, phenylmethoxy, and acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the pyrano[3,2-d][1,3]dioxin ring system, the introduction of the azido group, and the final acetylation. Each step requires specific reaction conditions, such as temperature control, solvent selection, and the use of catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The phenylmethoxy groups can be oxidized to form corresponding phenols.
Reduction: The azido group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of phenols.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology
The azido group in the compound can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems.
Medicine
Industry
The compound can be used in the development of new materials, such as polymers with specific properties.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. For example, in bioorthogonal chemistry, the azido group can undergo a click reaction with alkynes, forming stable triazole linkages. This reaction is highly specific and can occur under mild conditions, making it suitable for use in living systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate: Similar compounds may include those with slight variations in the functional groups or ring systems, such as different substituents on the phenyl rings or modifications to the azido group.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups and ring systems, which provide a versatile platform for various chemical reactions and applications. The presence of the azido group, in particular, allows for bioorthogonal chemistry applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
99541-23-8 |
|---|---|
Formule moléculaire |
C35H37N3O10 |
Poids moléculaire |
659.7 g/mol |
Nom IUPAC |
[(1S,2S,3R,4R,5R)-2-[[(4aR,6S,7R,8S,8aR)-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-4-azido-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C35H37N3O10/c1-21(39)44-30-27(37-38-36)34-43-20-25(45-34)28(30)48-35-32(41-18-23-13-7-3-8-14-23)31(40-17-22-11-5-2-6-12-22)29-26(46-35)19-42-33(47-29)24-15-9-4-10-16-24/h2-16,25-35H,17-20H2,1H3/t25-,26+,27+,28+,29+,30+,31-,32+,33?,34+,35-/m0/s1 |
Clé InChI |
NPMNRMJFANMGJJ-ZEHHZTNWSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@@H]([C@H]1O[C@H]3[C@@H]([C@H]([C@H]4[C@H](O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
SMILES canonique |
CC(=O)OC1C(C2OCC(C1OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)O2)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


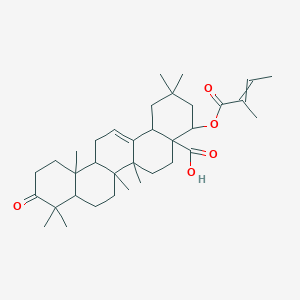
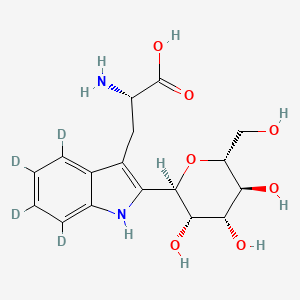
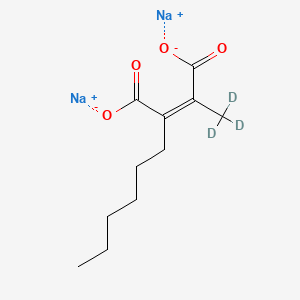
![(1S,4aR,5R,7S,7aS)-1,4a,5,6,7,7a-Hexahydro-7-hydroxy-5-[(4-hydroxy-3-methoxybenzoyl)oxy]-7-methylcyclopenta[c]pyran-1-yl beta-D-glucopyranoside](/img/structure/B12428430.png)
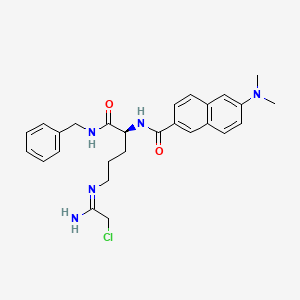
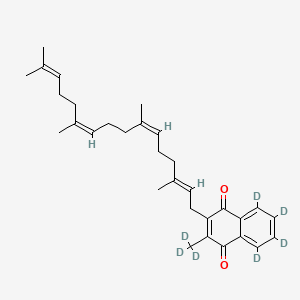

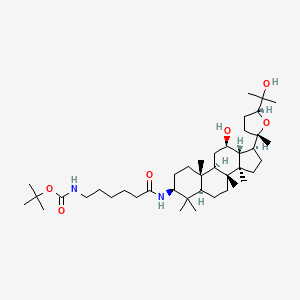
![2-[(1-Cyanocyclopentyl)formamido]propanoic acid](/img/structure/B12428458.png)

